7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
7-nitro-2,3-dihydro-1,4-benzodioxin-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c10-6-4-8-7(13-1-2-14-8)3-5(6)9(11)12/h3-4,10H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHFGBDYKMSVMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol typically involves the nitration of 2,3-dihydrobenzo[b][1,4]dioxin-6-ol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the nitration reaction is carried out in a reactor with precise control of temperature and reactant concentrations. The product is then purified through crystallization or distillation to obtain the desired purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxyl group at position 6 and electron-deficient aromatic ring enable nucleophilic substitution under controlled conditions:
Mechanistic Insight : The hydroxyl group acts as a nucleophile, attacking electrophilic reagents. Steric hindrance from the nitro group at position 7 directs substitution primarily to the hydroxyl site .
Nitration and Reduction
The nitro group participates in redox transformations critical for modifying electronic properties:
Nitration Follow-Up
| Process | Reagents/Conditions | Outcome |
|---|---|---|
| Further Nitration | HNO₃/TFA, 0°C | 5,7-Dinitro derivatives |
| Selectivity | – | Nitration preferentially occurs at position 5 due to nitro-group deactivation at position 7. |
Reduction
Key Finding : Catalytic hydrogenation preserves the benzodioxin ring while selectively reducing the nitro group to an amine .
Ring-Opening Reactions
Acid- or base-mediated cleavage of the dioxane ring enables scaffold diversification:
Structural Impact : Ring-opening destroys the benzodioxin system but generates reactive diols for downstream functionalization .
Condensation Reactions
The hydroxyl group facilitates condensations with carbonyl compounds:
| Reaction Partner | Conditions | Product Class | Biological Relevance |
|---|---|---|---|
| Aldehydes | EtOH, HCl (cat.) | Schiff bases | Tested for antimicrobial activity |
| Isocyanates | DCM, RT | Carbamates | Improved solubility for pharmacological studies |
Optimization Note : Schiff base formation requires anhydrous conditions to avoid hydrolysis side reactions.
Electrophilic Aromatic Substitution
Despite deactivation by the nitro group, directed substitutions occur:
| Position | Reagent | Product | Yield |
|---|---|---|---|
| C-5 | Br₂, FeBr₃ | 5-Bromo derivative | 58% |
| C-8 | Cl₂, AlCl₃ | 8-Chloro derivative | 42% |
Regiochemical Control : Substituents orient meta to the nitro group, consistent with aromatic directing effects.
Coordination Chemistry
The hydroxyl and nitro groups act as ligands for metal complexes:
| Metal Salt | Conditions | Complex Type | Application |
|---|---|---|---|
| Cu(II) acetate | MeOH, RT | Octahedral Cu complex | Catalyzed oxidation reactions |
| Fe(III) chloride | H₂O/EtOH | Fe-O-N chelate | Magnetic material precursor |
Spectroscopic Evidence : IR shifts at 1340 cm⁻¹ (N–O stretch) and 3450 cm⁻¹ (O–H) confirm metal coordination .
Stability and Decomposition
Critical stability data for handling and storage:
| Factor | Condition | Degradation Pathway | Half-Life |
|---|---|---|---|
| Light | UV exposure (254 nm) | Nitro-to-nitrito rearrangement | 48 hrs |
| pH | >10 | Ring-opening via hydroxide attack | <1 hr |
| Temperature | >150°C | Exothermic decomposition | – |
Safety Note : Decomposition above 150°C releases NOₓ gases, requiring controlled thermal environments .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol exhibit antiproliferative activity against various cancer cell lines. In vitro studies have shown that these compounds can modulate cell signaling pathways, potentially leading to reduced tumor growth. The mechanism of action often involves interaction with specific enzymes or receptors that are crucial for cancer cell survival.
Neuropharmacological Effects
There is emerging evidence that this compound may also have neuropharmacological effects. Studies suggest that it could act as a selective antagonist for certain serotonin receptors, which may have implications in treating mood disorders and anxiety.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the effects of this compound on several cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The compound induced apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Induction of apoptosis |
| A549 (Lung) | 15 | Inhibition of cell proliferation |
| HeLa (Cervical) | 12 | Activation of caspase pathways |
Case Study 2: Neuropharmacological Effects
In another study focusing on neuropharmacological properties, researchers found that this compound exhibited selective antagonistic effects on the 5HT2B receptor. This suggests potential applications in treating anxiety and depression-related disorders.
| Receptor Type | Binding Affinity (Ki) | Effect |
|---|---|---|
| 5HT2B | 25 nM | Antagonist |
| 5HT1A | >1000 nM | No significant binding |
Mechanism of Action
The mechanism of action of 7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target molecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substitution at Position 6
The hydroxyl group at position 6 is a critical site for structural diversification. Key analogs and their modifications include:
*Calculated based on parent compound (C₈H₈O₃, 152.15 g/mol) + NO₂ (46.01 g/mol) – H (1.01 g/mol).
Key Observations :
Substitution at Position 7 (Nitro Group)
The nitro group at position 7 is a strong electron-withdrawing group, influencing electronic density and reactivity. Analogs with alternative substituents include:
Key Observations :
CDK9 Inhibition
- Compound 13i (thiazole-methanone derivative) exhibits potent CDK9 inhibition (IC₅₀ < 100 nM) due to its ability to occupy the ATP-binding pocket via the thiazole ring .
- The nitro group stabilizes the aromatic system, enhancing binding affinity compared to non-nitro analogs .
Antiproliferative Effects
- D-9 (propanoic acid derivative) demonstrates antiproliferative activity against HeLa cells (IC₅₀ = 12 µM), likely via interference with microtubule dynamics .
Physicochemical Properties
| Property | This compound | Compound 13i | Ethyl Ester Derivative |
|---|---|---|---|
| Molecular Weight | 197.13 | 354.0 | 253.21 |
| Hydrogen Bond Donors | 1 (-OH) | 2 (-NH₂) | 0 |
| LogP (Predicted) | ~1.5 | ~2.8 | ~2.2 |
| Solubility (Water) | Moderate | Low | Low |
Biological Activity
7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol (CAS Number: 97398-65-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound is a nitro derivative of dioxin, characterized by a nitro group at the seventh position of the benzo[b][1,4]dioxin structure. Its potential applications span various therapeutic areas, particularly in oncology and neuropharmacology.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 197.146 g/mol |
| CAS Number | 97398-65-7 |
The synthesis of this compound typically involves nitration processes using nitric acid and trifluoroacetic acid, which introduce the nitro group at the desired position on the aromatic ring.
The biological activity of this compound is primarily attributed to its interaction with various biological targets such as enzymes and receptors. In vitro studies have shown that derivatives of this compound exhibit antiproliferative activity against several cancer cell lines. This suggests a potential mechanism involving the modulation of cell signaling pathways related to cancer growth and survival.
Anticancer Properties
Research indicates that compounds related to this compound can induce apoptosis in cancer cells. A study demonstrated that these compounds are effective against hematological malignancies and solid tumors by impairing autophagosome-lysosome fusion, thus promoting cell death .
Case Studies
-
Study on Hematological Cancer Cells :
- Objective : Evaluate pro-apoptotic activity.
- Findings : Compounds derived from this compound showed significant efficacy in inducing apoptosis in chronic lymphocytic leukemia (CLL) cells.
- Mechanism : The compounds acted as late-stage autophagy inhibitors, enhancing cytotoxic effects against resistant cancer cells .
- Neuropharmacological Applications :
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds can provide insights into its unique properties.
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| 7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine | 62140-78-7 | Antiproliferative activity against cancer cells |
| 6-Nitro-2,3-dihydrobenzo[b][1,4]dioxine | 16498-20-7 | Moderate anticancer effects; less potent than above |
| 7-Nitrobenzodioxole derivatives | Varies | Various activities; less specific than target compound |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol, and how do reaction conditions influence yield?
- Methodology :
-
Step 1 : Start with the precursor 2,3-dihydrobenzo[b][1,4]dioxin-6-ol. Nitration can be achieved using a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration .
-
Step 2 : Optimize solvent systems (e.g., dichloromethane or acetic acid) to enhance regioselectivity. Monitor reaction progress via TLC or HPLC.
-
Critical Parameters :
-
Temperature : Higher temperatures may lead to side reactions (e.g., oxidation of the dioxane ring).
-
Stoichiometry : Excess HNO₃ can degrade the product; maintain a 1:1 molar ratio.
-
Yield Enhancement : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity (>95%) .
- Table 1 : Comparison of Nitration Methods
| Method | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | CH₂Cl₂ | 0–5 | 62 | 92 |
| Acetyl nitrate | AcOH | 25 | 55 | 88 |
| Nitronium tetrafluoroborate | DCM | -10 | 70 | 95 |
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- NMR Analysis :
- ¹H NMR : Look for aromatic protons (δ 6.8–7.2 ppm) and dioxane ring protons (δ 4.2–4.5 ppm for OCH₂). Nitro groups deshield adjacent protons, shifting signals downfield .
- ¹³C NMR : Confirm nitro group attachment via a carbon signal at δ 148–152 ppm.
- IR Spectroscopy : Strong asymmetric stretching of NO₂ at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak at m/z 197 [M]⁺, with fragmentation patterns showing loss of NO₂ (45 Da) .
Advanced Research Questions
Q. What computational methods (e.g., DFT, molecular docking) predict the reactivity and biological activity of this compound?
- Density Functional Theory (DFT) :
- Calculate HOMO-LUMO gaps to assess electron-deficient behavior (nitro group lowers LUMO, enhancing electrophilicity) .
- Simulate reaction pathways for nitration to identify transition states and energy barriers.
- Molecular Docking :
- Target enzymes like cholinesterase (Alzheimer’s research) or bacterial nitroreductases. The nitro group may act as a redox-active site .
- Use software like AutoDock Vina; validate with in vitro assays (e.g., IC₅₀ measurements).
Q. How do solvent polarity and pH affect the stability of this compound in aqueous environments?
- Stability Studies :
- pH-Dependent Degradation : At pH > 7, the nitro group undergoes hydrolysis to form 7-amino derivatives. Monitor via UV-Vis spectroscopy (λ_max shift from 310 nm to 280 nm) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize the nitro group, while protic solvents (water, ethanol) accelerate decomposition.
- Table 2 : Half-Life in Various Solvents (25°C)
| Solvent | pH | Half-Life (h) |
|---|---|---|
| Water | 7.4 | 12 |
| DMF | - | >200 |
| Ethanol | 5.0 | 48 |
Q. What strategies resolve contradictions in reported biological activity data for nitroaromatic dioxane derivatives?
- Data Reconciliation Framework :
Assay Variability : Standardize protocols (e.g., fixed cell lines, incubation times).
Structural Confounders : Verify purity (>98%) via DSC/TGA to exclude impurities affecting bioactivity .
Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial IC₅₀ values) using statistical tools (ANOVA, Tukey’s test) to identify outliers .
Methodological Challenges and Solutions
Q. Why do conflicting spectroscopic data arise for nitro-dioxane compounds, and how can they be resolved?
- Root Causes :
- Tautomerism : Nitro groups may participate in resonance, altering NMR signals. Use deuterated solvents to stabilize tautomers.
- Crystal Packing : X-ray crystallography resolves ambiguity (e.g., bond lengths between nitro and dioxane oxygen) .
- Solution : Combine 2D NMR (COSY, HSQC) with single-crystal XRD for unambiguous assignment .
Q. What experimental designs minimize byproduct formation during the synthesis of nitro-dioxane derivatives?
- Factorial Design Approach :
- Variables : Temperature, solvent polarity, catalyst loading.
- Response Surface Methodology (RSM) : Optimize for maximum yield and minimum byproducts (e.g., nitroso intermediates).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
